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Compound of Interest

Compound Name: Ethyl 3-phenoxypropionate

Cat. No.: B1330695 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the acquisition, analysis, and

interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for ethyl 3-

phenylpropionate, a common fragrance and flavoring agent also used as an intermediate in

pharmaceutical synthesis.[1][2]

Structural and Spectral Overview
Ethyl 3-phenylpropionate (C₁₁H₁₄O₂) is an ester with a molecular weight of 178.23 g/mol .[3] Its

structure consists of a phenyl group attached to a propionate ethyl ester backbone. NMR

spectroscopy is a powerful analytical technique for confirming the identity and purity of this

compound by providing detailed information about its molecular structure.

Structure of Ethyl 3-phenylpropionate with Atom Numbering:

(Note: This is a simplified representation. See diagrams for detailed structure-spectra

correlations.)

Quantitative NMR Data
The following tables summarize the experimental 1H and 13C NMR spectral data for ethyl 3-

phenylpropionate, typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz

spectrometer.[3][4][5]
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Table 1: 1H NMR Spectral Data of Ethyl 3-
phenylpropionate (400 MHz, CDCl₃)

Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

g 1.21 - 1.23 Triplet (t) 3H 7.1 -O-CH₂-CH₃

f 2.60 - 2.62 Triplet (t) 2H ~7.7
Ph-CH₂-CH₂-

COO-

e 2.94 - 2.96 Triplet (t) 2H ~7.7
Ph-CH₂-CH₂-

COO-

d 4.11 - 4.14 Quartet (q) 2H 7.1 -O-CH₂-CH₃

a, b, c 7.18 - 7.29 Multiplet (m) 5H -

Aromatic

Protons

(C₆H₅)

Data compiled from public spectral databases.[3][5]

Table 2: 13C NMR Spectral Data of Ethyl 3-
phenylpropionate (CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

14.21 -O-CH₂-CH₃

31.01 Ph-CH₂-CH₂-COO-

35.94 Ph-CH₂-CH₂-COO-

60.35 -O-CH₂-CH₃

126.23 Aromatic C4 (para)

128.30 Aromatic C2/C6 (ortho) or C3/C5 (meta)

128.47 Aromatic C3/C5 (meta) or C2/C6 (ortho)

140.62 Aromatic C1 (ipso)

172.82 C=O (Ester Carbonyl)

Data compiled from public spectral databases.[3] Note: sp² hybridized carbons typically absorb

from 110 to 220 δ, while sp³ carbons absorb from 0 to 90 δ. Carbonyl carbons are found at the

low-field end of the spectrum (160-220 δ).[6]

Spectral Interpretation and Structural Correlation
The NMR data provides unambiguous evidence for the structure of ethyl 3-phenylpropionate.

1H NMR Interpretation
The aromatic protons (a, b, c) appear as a complex multiplet between 7.18-7.29 ppm,

integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.[5]

The ethyl ester group gives rise to a quartet at 4.11-4.14 ppm (d) and a triplet at 1.21-1.23

ppm (g). The quartet (2H) is due to the -OCH₂- protons being split by the adjacent methyl

group (3H). The triplet (3H) arises from the -CH₃ protons being split by the adjacent

methylene group (2H).

The propyl chain protons appear as two distinct triplets. The triplet at 2.94-2.96 ppm (e)

corresponds to the two protons adjacent to the phenyl ring (benzylic protons). The triplet at

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-phenylpropionate
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy
https://m.chemicalbook.com/SpectrumEN_2021-28-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.60-2.62 ppm (f) corresponds to the two protons adjacent to the carbonyl group. They are

triplets because they are adjacent to each other, resulting in mutual splitting.

13C NMR Interpretation
The signal at 172.82 ppm is characteristic of an ester carbonyl carbon.[3]

The four signals in the aromatic region (126.23-140.62 ppm) correspond to the six carbons

of the phenyl ring; symmetry results in fewer than six signals.[3] The signal at 140.62 ppm is

the ipso-carbon, directly attached to the propyl chain.

The signal at 60.35 ppm is assigned to the -OCH₂- carbon of the ethyl group.[3]

The signals at 35.94 ppm and 31.01 ppm are attributed to the two methylene carbons of the

propyl chain.[3]

The upfield signal at 14.21 ppm corresponds to the terminal methyl carbon of the ethyl

group.[3]

The logical relationship between the molecular structure and the NMR signals is visualized in

the diagram below.

Ethyl 3-phenylpropionate Structure

1H NMR Signals 13C NMR Signals

C₆H₅-CH₂-CH₂-C(=O)O-CH₂-CH₃
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Caption: Correlation of Ethyl 3-phenylpropionate structure with its NMR signals.

Experimental Protocols
This section outlines the standard operating procedure for preparing and analyzing a sample of

ethyl 3-phenylpropionate using NMR spectroscopy.

Materials and Equipment
Sample: Ethyl 3-phenylpropionate (>98% purity)

Solvent: Deuterated Chloroform (CDCl₃, 99.8% D)

Internal Standard (Optional): Tetramethylsilane (TMS)

Equipment:

5 mm NMR tubes (clean, unscratched)[7]

Pasteur pipettes

Small vials

Analytical balance

Vortex mixer

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation Protocol
Weighing the Sample:

For 1H NMR, accurately weigh 5-25 mg of ethyl 3-phenylpropionate into a clean, dry vial.

[8][9]

For 13C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a

good signal-to-noise ratio in a reasonable time.[8][9]
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Dissolution:

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10]

If using an internal standard, add a very small amount of TMS. Note that the residual

CHCl₃ peak in CDCl₃ (δ ≈ 7.26 ppm) can also be used for calibration.[8]

Gently vortex the vial until the sample is completely dissolved. Ethyl 3-phenylpropionate is

a liquid, so it should dissolve readily.[11]

Transfer to NMR Tube:

Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.[8]

If any solid impurities are present, plug the pipette with a small piece of cotton or Kimwipe

to filter the solution during transfer.[10]

Final Steps:

Cap the NMR tube securely.

Wipe the outside of the tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it

into the spectrometer.[7]

NMR Data Acquisition Protocol
The following are typical acquisition parameters for a 400 MHz spectrometer.

1H NMR Acquisition:

Pulse Program: Standard single pulse (zg30)

Number of Scans (NS): 8-16

Receiver Gain (RG): Auto-adjusted

Acquisition Time (AQ): ~3-4 seconds

Relaxation Delay (D1): 1-2 seconds
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Spectral Width (SW): ~20 ppm

13C NMR Acquisition:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans (NS): 256-1024 (or more, depending on concentration)

Receiver Gain (RG): Auto-adjusted

Acquisition Time (AQ): ~1-2 seconds

Relaxation Delay (D1): 2 seconds

Spectral Width (SW): ~240 ppm

Workflow Visualization
The following diagram illustrates the logical workflow for the NMR analysis of ethyl 3-

phenylpropionate.
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Caption: Workflow for NMR analysis of Ethyl 3-phenylpropionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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